molecular formula C17H12BrNO B5310980 2-[2-(2-bromophenyl)vinyl]-4-quinolinol

2-[2-(2-bromophenyl)vinyl]-4-quinolinol

Cat. No.: B5310980
M. Wt: 326.2 g/mol
InChI Key: ZSOVOXCRWUFBBR-MDZDMXLPSA-N
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Description

2-[2-(2-Bromophenyl)vinyl]-4-quinolinol is a brominated quinoline derivative characterized by a vinyl linkage connecting the 2-bromophenyl substituent to the quinoline core at the 2-position. The 4-quinolinol moiety (a hydroxyl group at the 4-position of the quinoline ring) confers distinct electronic and steric properties, influencing its reactivity and biological activity. The UV absorption spectrum of 4-quinolinol derivatives typically exhibits a doublet in the 320–340 nm region due to π→π* transitions (), a feature critical for spectroscopic identification.

Properties

IUPAC Name

2-[(E)-2-(2-bromophenyl)ethenyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO/c18-15-7-3-1-5-12(15)9-10-13-11-17(20)14-6-2-4-8-16(14)19-13/h1-11H,(H,19,20)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOVOXCRWUFBBR-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC(=O)C3=CC=CC=C3N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC(=O)C3=CC=CC=C3N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares 2-[2-(2-bromophenyl)vinyl]-4-quinolinol with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
This compound C₁₇H₁₂BrNO 326.19 g/mol - 2-Bromophenyl vinyl at C2
- OH at C4
Enhanced π-conjugation due to vinyl linkage; potential antimicrobial activity. -
2-(Trifluoromethyl)-4-quinolinol C₁₀H₆F₃NO 213.15 g/mol - CF₃ at C2
- OH at C4
Electron-withdrawing CF₃ group increases acidity; used in material science.
6-Bromo-2-phenyl-1H-quinolin-4-one C₁₅H₁₀BrNO 308.16 g/mol - Br at C6
- Phenyl at C2
- Ketone at C4
Oxo group at C4 alters hydrogen-bonding capacity; structural rigidity.
2-(4-Bromophenyl)quinoxaline C₁₄H₁₀BrN₂ 285.15 g/mol - 4-Bromophenyl at C2
- N-containing ring
Quinoxaline core with dual N atoms; redox-active for catalysis.
2-(2-Heptenyl)-3-methyl-4-quinolinol C₁₇H₂₁NO 255.35 g/mol - Heptenyl at C2
- CH₃ at C3
- OH at C4
Aliphatic chain enhances lipophilicity; isolated from bacterial strains.
Key Observations:
  • Biological Activity: Bromophenyl-substituted quinolines (e.g., 2-(4-bromophenyl)quinoline derivatives) exhibit anticancer and antimicrobial activities in vitro (). The hydroxyl group at C4 may enhance binding to biological targets via hydrogen bonding.
  • Synthetic Accessibility : Compounds with 4-bromophenyl groups () are synthesized via Friedländer or Pfitzinger reactions, whereas the 2-bromophenyl vinyl substituent may require Heck coupling or Wittig reactions ().
Antimicrobial Activity:
  • Target Compound: While direct data are unavailable, structurally similar 2-(4-bromophenyl)quinoline-4-carboxylate derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli ().
  • 6-Bromo-2-phenyl-1H-quinolin-4-one: The ketone group at C4 reduces antimicrobial potency compared to hydroxylated analogs, highlighting the importance of the 4-OH group .
Anticancer Potential:
  • Derivatives like 2-(4-bromophenyl)-1,3,4-oxadiazole-quinoline hybrids inhibit cancer cell lines (IC₅₀ = 12–45 µM) via topoisomerase II inhibition (). The vinyl group in the target compound may improve membrane permeability, enhancing efficacy.

Structural and Crystallographic Insights

  • The crystal structure of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol () reveals dihedral angles of 65–76° between aromatic rings, suggesting steric hindrance in the target compound’s 2-bromophenyl vinyl group may similarly distort planarity.

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